molecular formula C20H14FN3O B11642400 2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol

2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol

Cat. No.: B11642400
M. Wt: 331.3 g/mol
InChI Key: IOPVSXRZXHNXBT-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the condensation of 2-aminobenzonitrile with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Scientific Research Applications

2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular processes and lead to therapeutic effects, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Uniqueness

What sets 2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol apart is its specific functional groups, which confer unique chemical properties and biological activities. Its fluorophenyl group, for example, enhances its binding affinity to certain molecular targets, making it a potent inhibitor in various biological assays .

Properties

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

2-[4-(4-fluoroanilino)quinazolin-2-yl]phenol

InChI

InChI=1S/C20H14FN3O/c21-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-20(24-19)16-6-2-4-8-18(16)25/h1-12,25H,(H,22,23,24)

InChI Key

IOPVSXRZXHNXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=C(C=C4)F

Origin of Product

United States

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